![molecular formula C19H28N2O4S B5652212 3-(azocan-1-ylcarbonyl)-N-(tetrahydro-2H-pyran-3-yl)benzenesulfonamide](/img/structure/B5652212.png)
3-(azocan-1-ylcarbonyl)-N-(tetrahydro-2H-pyran-3-yl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis The molecular structure of sulfonamide derivatives, including “3-(azocan-1-ylcarbonyl)-N-(tetrahydro-2H-pyran-3-yl)benzenesulfonamide,” plays a crucial role in their biological activity. Crystallographic studies reveal the conformational differences and the solid-state arrangements of these molecules, highlighting the importance of molecular geometry in their interaction with biological targets. Such structural insights are essential for understanding the activity and specificity of sulfonamide compounds in biological systems.
Chemical Reactions and Properties Sulfonamide derivatives engage in a variety of chemical reactions, leveraging their functional groups for further modification or interaction with biological molecules. The presence of the sulfonamide group allows for diverse chemical transformations, enhancing the compound's utility in medicinal chemistry. These reactions are crucial for the development of sulfonamide-based therapeutics, providing pathways to optimize their pharmacological profiles.
Physical Properties Analysis The physical properties of sulfonamide derivatives, including solubility, stability, and crystallinity, are influenced by their molecular structure. Studies on these compounds elucidate the relationship between their chemical composition and physical characteristics, which is vital for their formulation and application in a pharmaceutical context. Understanding these properties is essential for the design and development of effective and safe medications.
Chemical Properties Analysis The chemical properties of sulfonamide derivatives, such as their reactivity, bond formation, and interaction with metal ions, are pivotal for their biological activity. Investigations into the synthesis and characterization of these compounds provide insights into their potential as ligands in metal complexes, which can have significant therapeutic implications. The exploration of these chemical properties is crucial for harnessing the therapeutic potential of sulfonamide derivatives.
properties
IUPAC Name |
3-(azocane-1-carbonyl)-N-(oxan-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c22-19(21-11-4-2-1-3-5-12-21)16-8-6-10-18(14-16)26(23,24)20-17-9-7-13-25-15-17/h6,8,10,14,17,20H,1-5,7,9,11-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFNYWSEHVWAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azocan-1-ylcarbonyl)-N-(tetrahydro-2H-pyran-3-yl)benzenesulfonamide |
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